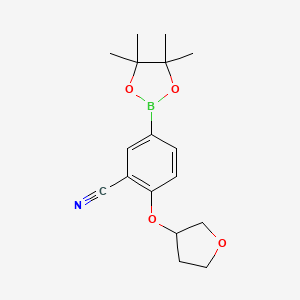
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its diverse applications in scientific research and industrial processes. This molecule incorporates tetrahydrofuran, benzonitrile, and a boronic ester, which together impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: Starting with the creation of the tetrahydrofuran ring, usually derived from dihydropyran or similar precursors, using acid-catalyzed cyclization.
Synthesis of the Benzonitrile Backbone: Benzonitrile is introduced via a nucleophilic aromatic substitution reaction.
Integration of the Boronic Ester: This step generally involves a Suzuki coupling reaction where boronic acids or esters are combined with halogenated organic compounds in the presence of palladium catalysts.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, emphasizing efficient catalytic processes and robust reaction conditions that minimize side reactions and maximize yield. Industrial methods might involve continuous flow reactors and high-throughput screening of catalysts to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the tetrahydrofuran ring, often leading to carboxylic acids or lactones.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation yields lactones or carboxylic acids.
Reduction results in primary amines.
Substitution forms various substituted benzonitrile derivatives.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed in several scientific disciplines:
Chemistry: As a building block for synthesizing more complex organic molecules, particularly in the context of drug discovery and development.
Biology: Used in the development of molecular probes and bioactive compounds for studying cellular pathways and mechanisms.
Medicine: Potential precursor in the synthesis of pharmaceuticals, especially those targeting specific pathways involving nitriles and boronic esters.
Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application:
Molecular Targets: May interact with enzymes or proteins via the nitrile group, which can act as an electrophile, engaging nucleophilic active sites in biological molecules.
Pathways Involved: Boronic esters often target serine proteases in medicinal chemistry, forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups:
2-(Tetrahydrofuran-3-yl)oxybenzene derivatives: Less reactive without the boronic ester, which enhances reactivity and binding affinity in biological contexts.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Without the tetrahydrofuran ring, it lacks some of the ring strain and specific stereochemistry that contribute to unique reactivity.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
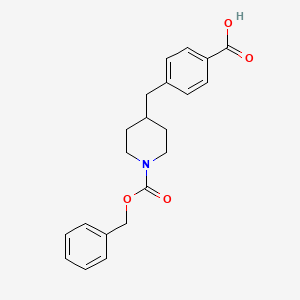
![1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130653.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide](/img/structure/B8130661.png)
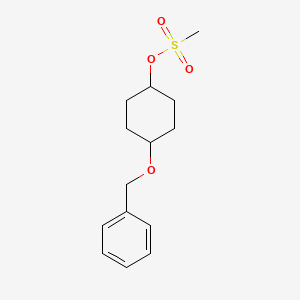
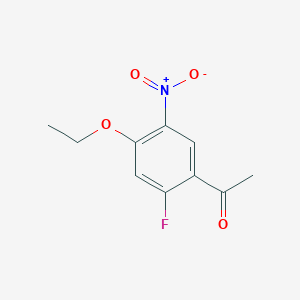
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8130686.png)
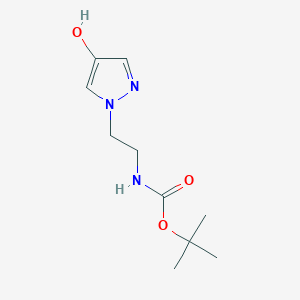
![1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130705.png)
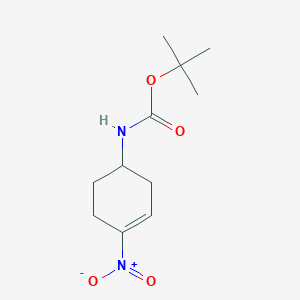
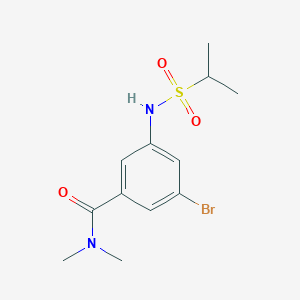
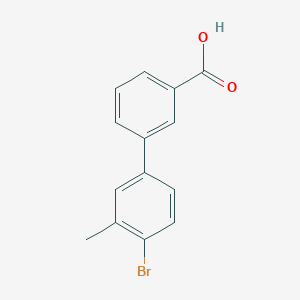
![4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8130726.png)
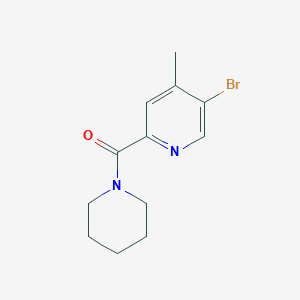
![2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine](/img/structure/B8130739.png)
